![molecular formula C22H20N8O B127977 7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one CAS No. 151327-13-8](/img/structure/B127977.png)
7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of triazolopyrimidines and has shown promising results in various biological assays.
作用机制
The mechanism of action of 7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one is not well understood. However, it is believed to interact with various cellular targets and pathways to exert its biological effects. The compound has been shown to inhibit the activity of certain enzymes and modulate the expression of certain genes, which may contribute to its therapeutic properties.
生化和生理效应
7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one has been shown to have various biochemical and physiological effects. It has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. The compound has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, it has exhibited antibacterial and antifungal activities against various pathogens.
实验室实验的优点和局限性
The advantages of using 7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one in lab experiments include its potential therapeutic properties, high purity, and availability. However, the limitations include the lack of understanding of its mechanism of action, potential toxicity, and the need for further studies to validate its therapeutic potential.
未来方向
There are several future directions for the research on 7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one. Some of these include:
1. Further studies to understand the mechanism of action of the compound
2. Investigation of the potential toxicity of the compound
3. Development of new derivatives with improved therapeutic properties
4. Clinical trials to evaluate the safety and efficacy of the compound in humans
5. Exploration of the potential use of the compound in combination with other drugs for synergistic effects.
Conclusion
In conclusion, 7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one is a promising compound that has shown potential therapeutic properties in various biological assays. The synthesis method has been optimized to obtain high yields and purity of the compound. However, further studies are needed to understand its mechanism of action, potential toxicity, and therapeutic potential in humans. The future directions for research on this compound are promising and could lead to the development of new drugs for various diseases.
合成方法
The synthesis of 7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one involves the reaction between 4-(2-(2H-tetrazol-5-yl)phenyl)benzaldehyde and 7-propyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in the presence of a base and a solvent. The reaction proceeds through a condensation reaction followed by cyclization to form the desired compound. The synthesis method has been optimized to obtain high yields and purity of the compound.
科学研究应用
7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one has shown potential therapeutic properties in various biological assays. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial activities. The compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in various animal models. It has also exhibited antibacterial and antifungal activities against various pathogens.
属性
CAS 编号 |
151327-13-8 |
|---|---|
产品名称 |
7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one |
分子式 |
C22H20N8O |
分子量 |
412.4 g/mol |
IUPAC 名称 |
7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one |
InChI |
InChI=1S/C22H20N8O/c1-2-5-19-18(21(31)30-13-23-27-22(30)24-19)12-14-8-10-15(11-9-14)16-6-3-4-7-17(16)20-25-28-29-26-20/h3-4,6-11,13H,2,5,12H2,1H3,(H,24,27)(H,25,26,28,29) |
InChI 键 |
ONQSJAULSZBAGS-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=O)N2C=NNC2=N1)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
规范 SMILES |
CCCC1=C(C(=O)N2C=NNC2=N1)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
同义词 |
7-Propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-s-triazolo(4,3-a)pyrimidin-5-ol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




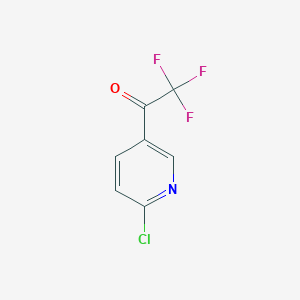

![5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid](/img/structure/B127901.png)
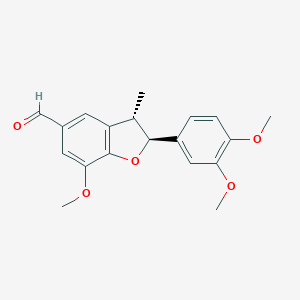
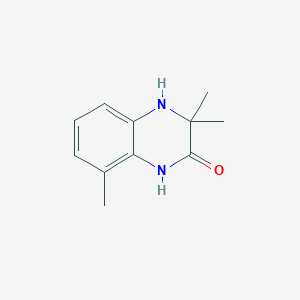
![1,4-Dithiaspiro[4.4]nonane-6-methanol](/img/structure/B127908.png)
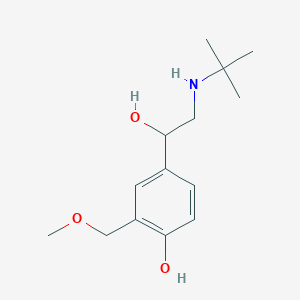
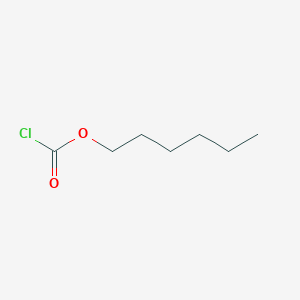
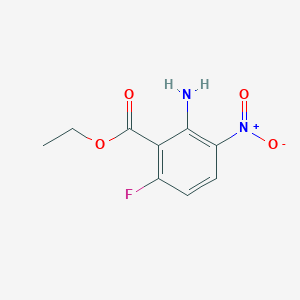
![[Dibromo(ethyl)-lambda4-selanyl]ethane](/img/structure/B127919.png)
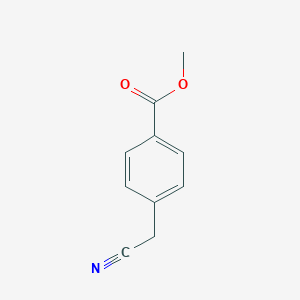
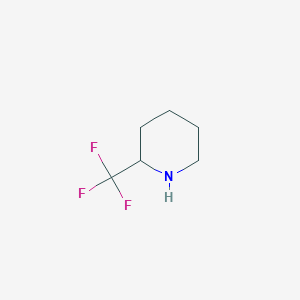
![1-Bromo-2-[dibromo(2-bromoethyl)-lambda4-selanyl]ethane](/img/structure/B127926.png)